Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Overview
Description
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of glycine, where the esterification occurs with benzyl alcohol, and the compound is further labeled with carbon-13 and nitrogen-15 isotopes. The p-toluenesulfonate group acts as a counterion, enhancing the compound’s stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate typically involves the esterification of glycine with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The isotopic labeling is achieved by using carbon-13 and nitrogen-15 labeled glycine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the labeled compound. The use of isotopically labeled starting materials is crucial for maintaining the integrity of the labeled positions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Glycine and benzyl alcohol.
Substitution: Various substituted glycine derivatives depending on the nucleophile used
Scientific Research Applications
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in:
Chemistry: As a labeled compound in reaction mechanism studies and isotope dilution analysis.
Biology: In metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: In pharmacokinetic studies to understand the metabolism and distribution of glycine derivatives.
Industry: As a reference material in quality control and standardization processes
Mechanism of Action
The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its incorporation into biochemical pathways where glycine plays a role. The labeled isotopes allow for the tracking of the compound through various metabolic processes. The p-toluenesulfonate group enhances the solubility and stability, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound.
Glycine Methyl Ester p-Toluenesulfonate: Another ester derivative with a methyl group instead of a benzyl group.
Alanine Benzyl Ester p-Toluenesulfonate: Similar structure but with alanine instead of glycine
Uniqueness: Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from its unlabeled counterparts and other ester derivatives .
Properties
CAS No. |
874462-68-7 |
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Molecular Formula |
C16H19NO5S |
Molecular Weight |
340.368 |
IUPAC Name |
benzyl 2-azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
InChI Key |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
Synonyms |
Glycine Phenylmethyl Ester, 4-Methylbenzenesulfonate-13C2,15N ; Benzyl Glycinate p-Toluenesulfonate-13C2,15N ; Glycine Benzyl Ester p-Tosylate-13C2,15N ; Benzyl Glycina-13C2,15N |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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